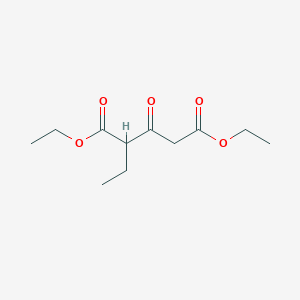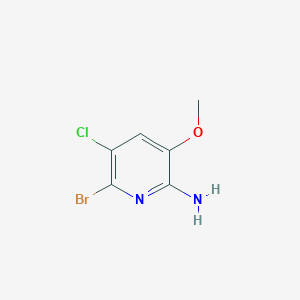
4-Bromo-1-cyclopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11BrO It is a derivative of benzene, where a bromine atom, a cyclopropoxy group, and a methyl group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropoxy-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-cyclopropoxy-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-cyclopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine atom can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Products: Carboxylic acids or aldehydes, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-cyclopropoxy-2-methylbenzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, facilitating the formation of a sigma complex and subsequent substitution . The cyclopropoxy group can influence the reactivity and stability of intermediates formed during these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-isopropoxy-4-methylbenzene: Similar in structure but with an isopropoxy group instead of a cyclopropoxy group.
4-Bromo-2-cyclopropoxy-1-methylbenzene: A positional isomer with the same functional groups but different substitution pattern.
Uniqueness: 4-Bromo-1-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives.
Eigenschaften
Molekularformel |
C10H11BrO |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
4-bromo-1-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI-Schlüssel |
WHBMGMVALARPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)



![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)


![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
